
Dichloropalladium,tricyclohexylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloropalladium,tricyclohexylphosphane, also known as bis(tricyclohexylphosphine)palladium(II) dichloride, is a widely used organometallic compound. It is commonly employed as a catalyst in various carbon-carbon and carbon-heteroatom bond-forming reactions. This compound is characterized by its yellow powder form and its moderate solubility in dichloromethane and chloroform .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichloropalladium,tricyclohexylphosphane is typically synthesized by reacting tricyclohexylphosphine with palladium chloride. The reaction is carried out by refluxing the mixture in acetone for several hours. After the reaction is complete, the solid product is filtered and dried .
Industrial Production Methods
In industrial settings, the preparation of this compound follows a similar procedure but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified and packaged for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Dichloropalladium,tricyclohexylphosphane undergoes several types of reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by the presence of oxygen or other oxidizing agents.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents such as hydrogen or hydrides.
Substitution: Substitution reactions are common, where ligands in the compound are replaced by other ligands under specific conditions[][3].
Common Reagents and Conditions
Common reagents used in reactions involving this compound include halides, alkynes, and various organic substrates. The reactions are often carried out under inert atmospheres to prevent unwanted side reactions[3][3].
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki coupling reactions, the major products are biaryl compounds[3][3].
Wissenschaftliche Forschungsanwendungen
Dichloropalladium,tricyclohexylphosphane has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of dichloropalladium,tricyclohexylphosphane involves the coordination of tricyclohexylphosphine ligands with the palladium atom. This coordination facilitates the formation of organometallic complexes, which are crucial intermediates in various catalytic processes. The compound’s effectiveness as a catalyst is attributed to its ability to stabilize reactive intermediates and facilitate bond formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(triphenylphosphine)palladium(II) dichloride: Another widely used palladium complex with similar catalytic properties.
Tetrakis(triphenylphosphine)palladium(0): A palladium complex used in similar catalytic applications but with different ligand coordination.
Palladium(II) acetate: A palladium compound used in various catalytic reactions, often as a precursor to other palladium complexes.
Uniqueness
Dichloropalladium,tricyclohexylphosphane is unique due to its specific ligand coordination, which provides distinct steric and electronic properties. These properties make it particularly effective in certain catalytic reactions, such as the Suzuki coupling, where it often outperforms other palladium complexes .
Eigenschaften
Molekularformel |
C36H66Cl2K3O4P3Pd |
|---|---|
Molekulargewicht |
950.4 g/mol |
IUPAC-Name |
tripotassium;dichloropalladium;tricyclohexylphosphane;phosphate |
InChI |
InChI=1S/2C18H33P.2ClH.3K.H3O4P.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;1-5(2,3)4;/h2*16-18H,1-15H2;2*1H;;;;(H3,1,2,3,4);/q;;;;3*+1;;+2/p-5 |
InChI-Schlüssel |
DMVVFYRSWJABLQ-UHFFFAOYSA-I |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[O-]P(=O)([O-])[O-].Cl[Pd]Cl.[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


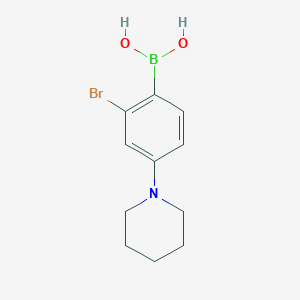

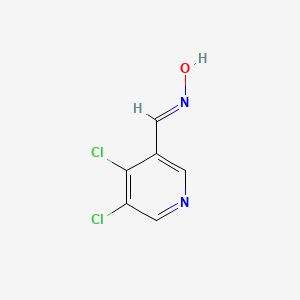
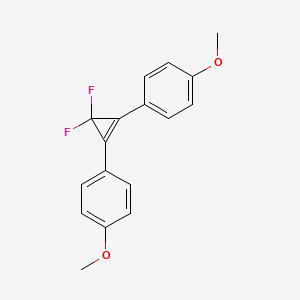

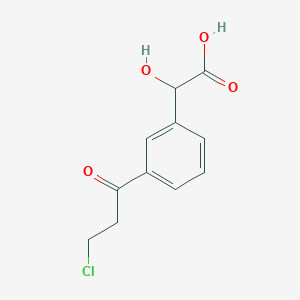

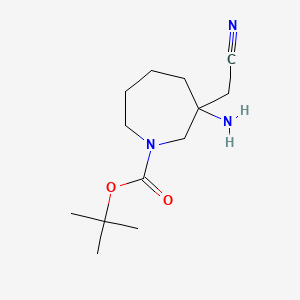

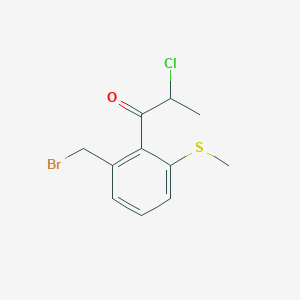

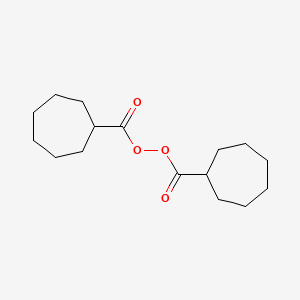
![(3-Chloro-[2,4'-bipyridin]-5-yl)boronic acid](/img/structure/B14072592.png)

